molecular formula C27H23N3O B11058436 9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11058436
M. Wt: 405.5 g/mol
InChI Key: RQNQZVPVKYCLGD-UHFFFAOYSA-N
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Description

9,9-Dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a quinoline moiety, which is known for its wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves the condensation of 6-aminoquinaldine with aromatic aldehydes and cyclic β-diketones, such as 1,3-cyclohexanedione or dimedone, in a solvent like butanol . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in coordination chemistry due to its ability to form stable complexes with various metals

Biology

In biological research, derivatives of this compound are investigated for their potential as antimicrobial and anticancer agents. The quinoline moiety is particularly noted for its biological activity, making this compound a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as a scaffold for designing new therapeutic agents. Its structural features allow for modifications that can enhance its pharmacological properties.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9,9-dimethyl-12-(quinolin-7-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one apart from similar compounds is its specific structural configuration, which includes a quinoline moiety and a dimethyl substitution. These features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C27H23N3O

Molecular Weight

405.5 g/mol

IUPAC Name

9,9-dimethyl-12-quinolin-7-yl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C27H23N3O/c1-27(2)14-22-26(23(31)15-27)24(17-8-7-16-5-3-11-29-21(16)13-17)25-18-6-4-12-28-19(18)9-10-20(25)30-22/h3-13,24,30H,14-15H2,1-2H3

InChI Key

RQNQZVPVKYCLGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC6=C(C=CC=N6)C=C5)C(=O)C1)C

Origin of Product

United States

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